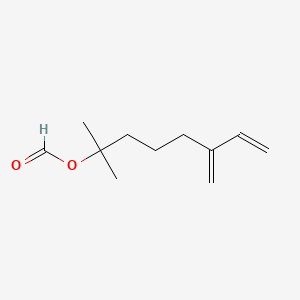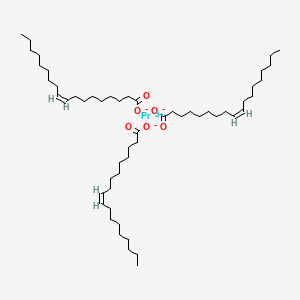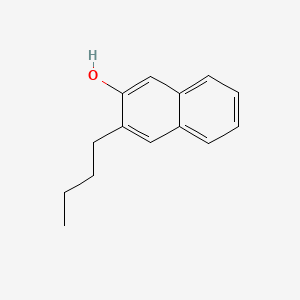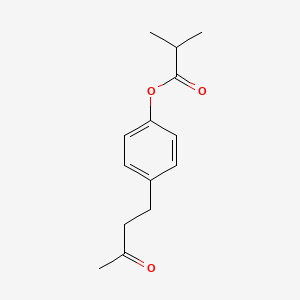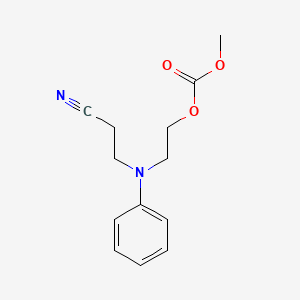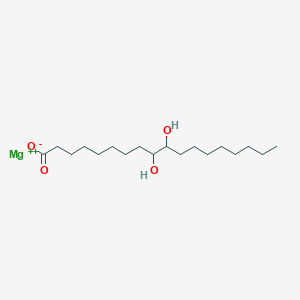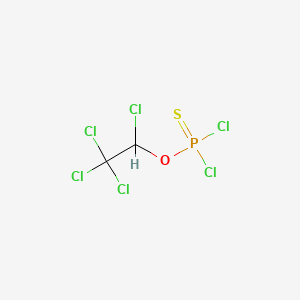![molecular formula C7H7N5O2 B12662297 N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 22277-02-7](/img/structure/B12662297.png)
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyrrole ring, with a nitro group at the 5-position and a methyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N-methyl-5-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
Aplicaciones Científicas De Investigación
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function . By inhibiting JAK1, the compound can modulate the activity of these cytokines and exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: A Janus kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core structure.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with a pyrrolo[2,3-d]pyrimidine scaffold.
Uniqueness
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the methyl group at the nitrogen atom differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its specific interactions with molecular targets.
Propiedades
Número CAS |
22277-02-7 |
|---|---|
Fórmula molecular |
C7H7N5O2 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5O2/c1-8-6-5-4(12(13)14)2-9-7(5)11-3-10-6/h2-3H,1H3,(H2,8,9,10,11) |
Clave InChI |
XWOWTDNVISJWGI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=NC2=C1C(=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
